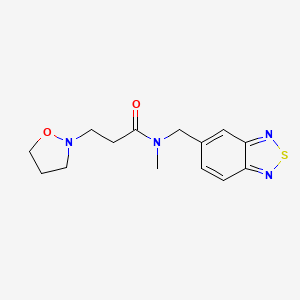
2-furyl(5-phenyl-1H-1,2,3-triazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-furyl(5-phenyl-1H-1,2,3-triazol-4-yl)methanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in different fields of research.
Mécanisme D'action
The exact mechanism of action of 2-furyl(5-phenyl-1H-1,2,3-triazol-4-yl)methanone is not fully understood. However, studies have shown that it induces apoptosis (programmed cell death) in cancer cells by activating various signaling pathways. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and physiological effects:
Studies have shown that this compound has low toxicity and does not have any significant adverse effects on normal cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a decrease in tumor growth. It has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-furyl(5-phenyl-1H-1,2,3-triazol-4-yl)methanone is its low toxicity and high selectivity towards cancer cells. This makes it a potential candidate for the development of new cancer drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-furyl(5-phenyl-1H-1,2,3-triazol-4-yl)methanone. One of the most promising directions is the development of new cancer drugs based on this compound. Further studies are needed to fully understand the mechanism of action and to optimize the synthesis method to improve the yield and solubility of the compound. Additionally, studies are needed to explore the potential use of this compound as an antimicrobial agent and to investigate its other biological activities.
Méthodes De Synthèse
The synthesis of 2-furyl(5-phenyl-1H-1,2,3-triazol-4-yl)methanone can be achieved using various methods. One of the most common methods is the Huisgen 1,3-dipolar cycloaddition reaction. This method involves the reaction of an azide and an alkyne in the presence of a copper catalyst to form a 1,2,3-triazole ring. The resulting triazole is then reacted with an aldehyde or a ketone to form the final product.
Applications De Recherche Scientifique
2-furyl(5-phenyl-1H-1,2,3-triazol-4-yl)methanone has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to have anticancer properties and has been studied as a potential drug candidate for the treatment of various types of cancer. It has also been studied for its potential use as an antimicrobial agent.
Propriétés
IUPAC Name |
furan-2-yl-(5-phenyl-2H-triazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-13(10-7-4-8-18-10)12-11(14-16-15-12)9-5-2-1-3-6-9/h1-8H,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYFPDFYCCEHOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNN=C2C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5317179.png)
![3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B5317182.png)
![2-{3-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]-1H-indol-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B5317187.png)
![2'-acetyl-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5317190.png)
![7-methyl-2-{[5-(1,3-oxazol-5-yl)-2-thienyl]sulfonyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5317194.png)
![1-(3-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-3-oxopropyl)-6-methyl-2(1H)-pyridinone](/img/structure/B5317201.png)

![1-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-3-(hydroxymethyl)-3-piperidinol](/img/structure/B5317213.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B5317220.png)
![4-(4-bromobenzoyl)-5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5317225.png)

![N-(5-methylisoxazol-3-yl)-2-(4-morpholin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl)-2-oxoacetamide](/img/structure/B5317260.png)
![N-methyl-3-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}methyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride](/img/structure/B5317263.png)